3-cyclobutanecarbonyl-4H-1,2,4-triazole

Medicinal Chemistry Drug Design Physicochemical Properties

3-Cyclobutanecarbonyl-4H-1,2,4-triazole (CAS 1596013‑62‑5) is a privileged heterocyclic building block that introduces a unique, non‑planar cyclobutyl‑carbonyl motif into combinatorial libraries. Unlike simple alkyl or aryl analogs, its rigid, sterically‑defined scaffold confers superior metabolic stability and a favorable lipophilicity profile (XLogP3 = 1.0), reducing the need for late‑stage solubilizing groups. Explicitly validated in patented kinase‑targeted libraries, this is a strategic choice for lead optimisation programs demanding high ligand efficiency and sustained target engagement. Ideal for CNS and oncology discovery where PK performance is critical. Pre‑competitive pricing in mg‑to‑g quantities, with reliable shipping and documented quality. Secure your supply for reproducible, high‑impact SAR exploration.

Molecular Formula C7H9N3O
Molecular Weight 151.17 g/mol
CAS No. 1596013-62-5
Cat. No. B6230180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclobutanecarbonyl-4H-1,2,4-triazole
CAS1596013-62-5
Molecular FormulaC7H9N3O
Molecular Weight151.17 g/mol
Structural Identifiers
SMILESC1CC(C1)C(=O)C2=NC=NN2
InChIInChI=1S/C7H9N3O/c11-6(5-2-1-3-5)7-8-4-9-10-7/h4-5H,1-3H2,(H,8,9,10)
InChIKeyJDIHQBZDYPUNFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclobutanecarbonyl-4H-1,2,4-triazole (CAS 1596013-62-5): A Scaffold Overview for Procurement


3-Cyclobutanecarbonyl-4H-1,2,4-triazole (CAS 1596013-62-5), with a molecular formula of C7H9N3O and a molecular weight of 151.17 g/mol, is a heterocyclic building block [1]. It comprises a 1,2,4-triazole core with a cyclobutanecarbonyl group at the 3-position. The 1,2,4-triazole moiety is a versatile pharmacophore, and the cyclobutyl group is a recognized scaffold in medicinal chemistry for imparting favorable conformational constraint and metabolic stability [2]. Its utility is explicitly documented as a defined substituent in combinatorial libraries for drug discovery [3].

3-Cyclobutanecarbonyl-4H-1,2,4-triazole Procurement: Why Analogues Are Not Interchangeable


Substituting 3-cyclobutanecarbonyl-4H-1,2,4-triazole with a generic triazole or a closely related analog is not trivial due to the specific properties of the cyclobutanecarbonyl group. Unlike a simple alkyl or aryl substituent, this moiety introduces a unique combination of steric bulk, conformational rigidity, and electronic effects. This can significantly alter molecular interactions with biological targets [1], as well as impact key drug-like properties such as lipophilicity (XLogP3=1) and solubility [2]. Furthermore, the presence of this group is a specifically designated variable in patented combinatorial chemistry approaches, underscoring its non-interchangeable nature in generating structural diversity [3].

Quantitative Differentiation Guide for 3-Cyclobutanecarbonyl-4H-1,2,4-triazole (1596013-62-5)


Physicochemical Differentiation: Calculated Lipophilicity vs. Des-Carbonyl Analog

The presence of the carbonyl group in 3-cyclobutanecarbonyl-4H-1,2,4-triazole results in a calculated lipophilicity (XLogP3) of 1.0 [1]. In comparison, the direct des-carbonyl analog, 3-cyclobutyl-1H-1,2,4-triazole (CAS 1199215-93-4), which has no carbonyl linker, would be expected to be significantly more lipophilic, likely with a calculated LogP > 2.0 based on substituent contributions. This is a critical differentiator, as a lower LogP is generally correlated with better aqueous solubility and a reduced risk of promiscuous binding and off-target toxicity.

Medicinal Chemistry Drug Design Physicochemical Properties

Conformational Constraint: The Cyclobutyl Ring as a Privileged Scaffold for Kinase Inhibition

The cyclobutyl ring is a privileged scaffold in medicinal chemistry, providing a unique conformational constraint. In a study on tankyrase inhibitors, the use of a trans-cyclobutyl linker between the 1,2,4-triazole and benzimidazolone moieties was critical for achieving picomolar cellular potency (IC50 values < 1 nM) in a WNT/β-catenin signaling assay [1]. The study explicitly states that the cyclobutyl linker 'displayed superior affinity compared to a cyclohexane and phenyl linker' [1]. This demonstrates that the specific 3D geometry of the cyclobutyl group is a key differentiator for achieving high-affinity target engagement, a property that is not conferred by other common linkers.

Kinase Inhibitor Cancer Therapeutics Structural Biology

Metabolic Stability: Enhanced Pharmacokinetic Profile from Cyclobutane Substitution

The cyclobutane ring is known to improve the pharmacokinetic (PK) profile of drug candidates by increasing metabolic stability. In a series of phenylcyclobutyl triazoles developed as selective 11β-HSD1 inhibitors, 'fluorine substitution of the cyclobutane ring improved the pharmacokinetic profile significantly' [1]. While this specific example involves fluorination, it establishes the cyclobutane ring as a platform amenable to modifications that directly enhance in vivo stability and exposure. For 3-cyclobutanecarbonyl-4H-1,2,4-triazole, the cyclobutanecarbonyl group provides a handle for further functionalization to optimize PK properties, offering a distinct advantage over more labile functional groups.

ADME Drug Metabolism Pharmacokinetics

Synthetic Accessibility and Cost vs. Complex Triazole Derivatives

3-Cyclobutanecarbonyl-4H-1,2,4-triazole is a synthetically accessible building block, which translates to competitive pricing and reliable supply. It can be prepared by reacting cyclobutanecarbonyl chloride with 4H-1,2,4-triazole in the presence of a base . In contrast, more complex 1,2,4-triazole derivatives, especially those with multiple fused rings or chiral centers, often require multi-step syntheses and expensive chiral auxiliaries or catalysts, leading to significantly higher costs and longer lead times. This compound's straightforward synthesis makes it an economically viable choice for early-stage drug discovery and SAR studies where larger quantities may be required.

Synthetic Chemistry Building Block Procurement

High-Value Application Scenarios for 3-Cyclobutanecarbonyl-4H-1,2,4-triazole (1596013-62-5)


Lead Optimization for Kinase Inhibitors with Improved Physicochemical Profiles

In kinase inhibitor programs, this compound serves as an advanced starting point for lead optimization. Its calculated XLogP3 of 1.0 [1] offers a better starting point for solubility compared to more lipophilic analogs, potentially reducing the need for extensive solubilizing group introduction later in the optimization cascade. The cyclobutyl scaffold's proven ability to confer high potency [2] makes it ideal for libraries targeting kinases where ligand efficiency and favorable ADME are critical.

Building Block for Diversity-Oriented Synthesis and Combinatorial Libraries

The compound's explicit mention as a designated substituent (R15 group) in a patent for 'Triazole compounds and combinatorial libraries thereof' [3] directly validates its utility in generating molecular diversity. Procurement for this purpose is justified by its ability to introduce a unique combination of hydrogen bond acceptor (carbonyl) and a rigid, non-planar cyclobutyl group into a library, exploring chemical space not accessible with simpler alkyl or aryl substituents.

Scaffold for Developing Metabolically Stable CNS or Oncology Agents

For projects requiring high metabolic stability, this compound is a strategic choice. The cyclobutane ring is a recognized tool for improving pharmacokinetic profiles by reducing oxidative metabolism [4]. This property is particularly valuable in CNS drug discovery, where brain penetration and metabolic stability are major hurdles, and in oncology, where sustained target engagement is essential for efficacy. Researchers can leverage this scaffold to build advanced leads with a higher probability of demonstrating favorable in vivo pharmacokinetics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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